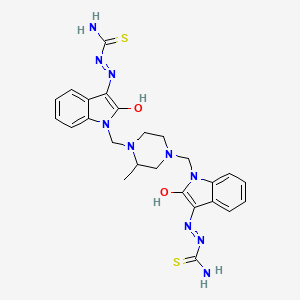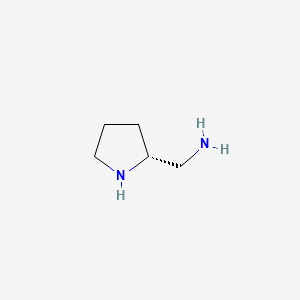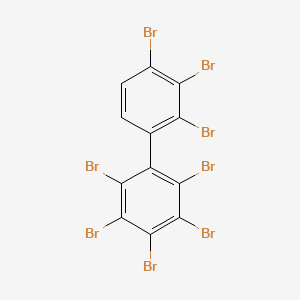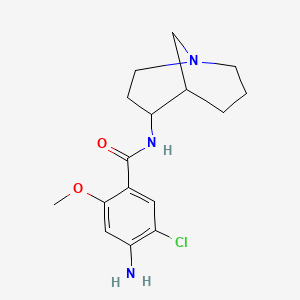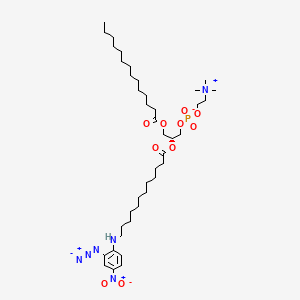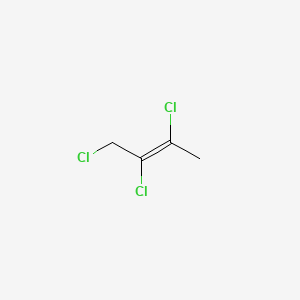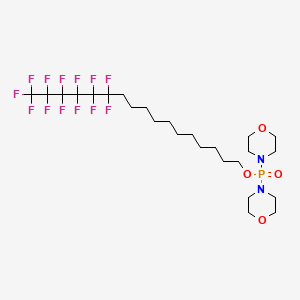
(11-(F-Hexyl)undecyl) dimorpholinophosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(perfluorohexyl)undecyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.
Scientific Research Applications
Biocompatibility and Emulsifying Properties
- Perfluoroalkylated Dimorpholinophosphoramidates : These compounds, including variants similar to (11-(F-Hexyl)undecyl) dimorpholinophosphoramidate, have been synthesized and tested for biocompatibility and emulsifying properties. They show better tolerance than their hydrocarbon analogs in biological tests such as effects on cell cultures and acute in vivo toxicity in mice. They also demonstrate a stabilizing effect in certain emulsions, although lacking strong emulsifying properties themselves due to insufficient hydrophilicity (Krafft, Vierling, & Riess, 1991).
Fluorescence and Spectral Analysis
- Fluorescent Phospholipid Analogs : Research has been conducted on fluorescent phospholipid analogs involving similar compounds, demonstrating their potential in assays, such as for phospholipase A2. These studies often focus on the synthesis, characterization, and application of these analogs in various biochemical assays (Hendrickson, Kotz, & Hendrickson, 1990).
Polymer and Material Science
- Liquid-Crystalline Polymers : Studies on liquid-crystalline polymers containing units similar to (11-(F-Hexyl)undecyl) dimorpholinophosphoramidate indicate their potential in creating materials with specific thermotropic behavior. This research is significant in the development of new materials with controlled liquid-crystalline properties (Hsu & Percec, 1988).
Synthetic Methods in Pharmaceutical Research
- Nucleotide Phosphoramidate Prodrugs : Phosphoramidate derivatives, akin to (11-(F-Hexyl)undecyl) dimorpholinophosphoramidate, have been explored as prodrugs in pharmaceutical research. These compounds are important for delivering nucleotides in vitro and in vivo and have applications in antiviral drugs (Ross et al., 2011).
Enzymatic Reactions
- Acceptors in Enzymatic Reactions : Certain derivatives of undecyl phosphate, similar in structure to (11-(F-Hexyl)undecyl) dimorpholinophosphoramidate, have been synthesized and shown to function as acceptor substrates in enzymatic reactions involving galactosylphosphotransferase from bacteria. This indicates potential applications in enzymology and biochemistry (Vinnikova et al., 2013).
properties
CAS RN |
134051-91-5 |
|---|---|
Product Name |
(11-(F-Hexyl)undecyl) dimorpholinophosphoramidate |
Molecular Formula |
C25H38F13N2O4P |
Molecular Weight |
708.5 g/mol |
IUPAC Name |
4-[morpholin-4-yl(12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C25H38F13N2O4P/c26-20(27,21(28,29)22(30,31)23(32,33)24(34,35)25(36,37)38)10-8-6-4-2-1-3-5-7-9-15-44-45(41,39-11-16-42-17-12-39)40-13-18-43-19-14-40/h1-19H2 |
InChI Key |
NENILPRVDJSLAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Other CAS RN |
134051-91-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)

![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)

![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)
![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)
